molecular formula C15H14N4S B2764183 4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 438030-02-5

4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2764183
CAS No.: 438030-02-5
M. Wt: 282.37
InChI Key: ZUEOPPKCLNDYAC-UHFFFAOYSA-N
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Description

Historical Development of Triazole-thiol Chemistry

The exploration of 1,2,4-triazole derivatives began in the late 19th century with the pioneering work of German chemist Rudolf Stollé, who first synthesized 1,2,4-triazole via cyclization reactions. The incorporation of thiol groups into triazole scaffolds emerged as a critical advancement in the mid-20th century, driven by the discovery of thiol-thione tautomerism and its implications for chemical reactivity. Early synthetic routes relied on the Einhorn–Brunner reaction, which facilitated the cyclization of thiosemicarbazides into 1,2,4-triazole-3-thiols. This method was later refined through the Pellizzari reaction, enabling the production of substituted derivatives with enhanced stability. The 1980s marked a turning point with the commercialization of antifungal agents like fluconazole, which demonstrated the pharmacological potential of triazole-thiol frameworks.

Key milestones include the characterization of sulfur-containing triazoles as versatile ligands in coordination chemistry and the development of urazole derivatives for industrial applications. The advent of computational chemistry in the 21st century further elucidated the electronic properties of these compounds, particularly their tautomeric equilibria. For instance, density functional theory (DFT) studies revealed that 1,2,4-triazole-3-thiol derivatives adopt both thiol and thione forms in solution, with energy differences as low as 2–3 kcal/mol influencing their reactivity.

Significance in Heterocyclic Medicinal Chemistry

1,2,4-Triazole-3-thiol derivatives occupy a privileged position in drug discovery due to their dual functionality: the triazole ring provides metabolic stability, while the thiol/thione group enables diverse non-covalent interactions with biological targets. These compounds exhibit broad-spectrum bioactivity, including antimicrobial, antileishmanial, and antioxidant properties. Their mechanism of action often involves metal ion chelation, as the thiol group binds to enzymatic cofactors such as zinc or iron.

The pyridinyl and aryl substituents in derivatives like 4-(4-ethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol enhance lipophilicity and π-π stacking interactions, improving target binding. For example, pyridine-containing triazoles demonstrate superior activity against Gram-positive bacteria compared to phenyl analogs, with minimum inhibitory concentrations (MIC) as low as 3.09 µg/mL. The following table summarizes structural features and associated bioactivities of select triazole-thiol derivatives:

Compound Substituents Bioactivity (MIC/IC₅₀) Reference
4-(4-Ethylphenyl)-5-pyridin-4-yl 4-Ethylphenyl, pyridin-4-yl Antibacterial (Gram+)
4-(4-Ethoxyphenyl)-5-pyridin-3-yl 4-Ethoxyphenyl, pyridin-3-yl Antioxidant (DPPH scavenging)
5-(Thiophene-2-yl)-1,2,4-triazole Thiophene, Schiff base Antileishmanial (IC₅₀: 12 µM)

Overview of 4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol in Research

4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (PubChem CID: 970970) is a structurally optimized derivative featuring a 4-ethylphenyl group at position 4 and a pyridin-4-yl moiety at position 5 of the triazole ring. Its molecular formula (C₁₅H₁₄N₄S) and weight (282.4 g/mol) reflect a balance between hydrophobicity and hydrogen-bonding capacity. The compound exists in thiol-thione tautomeric equilibrium, with the thione form predominating in polar solvents due to stabilization via resonance.

Synthetic routes typically involve cyclocondensation of 4-ethylphenyl thiosemicarbazide with pyridine-4-carboxylic acid derivatives under basic conditions. Recent advances employ one-pot multicomponent reactions to improve yields (>80%). Spectroscopic characterization confirms the structure through distinct IR absorption bands at 1634 cm⁻¹ (C=N stretch) and 809 cm⁻¹ (aryl C-H bending).

Research applications focus on its potential as an antimicrobial agent, with preliminary studies showing activity against Staphylococcus aureus (MIC: 25 µg/mL). The ethyl group enhances membrane penetration, while the pyridine ring participates in target-specific hydrogen bonding.

Current Research Landscape and Knowledge Gaps

Contemporary studies prioritize structure-activity relationship (SAR) analyses to optimize the bioactivity of triazole-thiol derivatives. For 4-(4-ethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol , DFT-based molecular docking has predicted strong binding to bacterial dihydrofolate reductase (DHFR), a key enzyme in folate synthesis. However, experimental validation of these targets remains incomplete.

A critical knowledge gap lies in the compound’s pharmacokinetic profile, particularly its metabolic stability and oral bioavailability. While in vitro assays demonstrate promising antioxidant activity (DPPH radical scavenging at 50–100 µM), in vivo efficacy studies are lacking. Additionally, the impact of substituent electronic effects on thiol-thione tautomerism warrants investigation, as this equilibrium influences receptor binding.

Future directions include:

  • Developing hybrid derivatives with fused heterocycles to enhance target selectivity.
  • Exploring nanocarrier-based delivery systems to improve solubility.
  • Conducting high-throughput screens against emerging antibiotic-resistant pathogens.

Properties

IUPAC Name

4-(4-ethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-2-11-3-5-13(6-4-11)19-14(17-18-15(19)20)12-7-9-16-10-8-12/h3-10H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEOPPKCLNDYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylbenzaldehyde with pyridine-4-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is C15H14N4SC_{15}H_{14}N_{4}S with a molecular weight of 282.4 g/mol . The compound contains a triazole ring, which is known for its diverse biological properties, including antifungal, antibacterial, and anticancer activities.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have shown that derivatives of triazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from 1,2,4-triazole-3-thiol have demonstrated selective cytotoxicity towards melanoma and breast cancer cells . Specific compounds derived from this triazole structure were identified as having potential as antimetastatic agents due to their ability to inhibit cancer cell migration.
  • Antimicrobial Properties :
    • Triazole derivatives are well-documented for their antifungal properties. Research indicates that compounds similar to this compound can inhibit the growth of various fungal pathogens . This makes them potential candidates for developing new antifungal medications.
  • Anti-inflammatory Effects :
    • Some studies suggest that triazole derivatives can possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism often involves the modulation of inflammatory pathways at the cellular level .

Agricultural Applications

  • Fungicides :
    • The compound's structure suggests potential use as a fungicide in agriculture. Triazoles are commonly used in crop protection products due to their effectiveness against fungal diseases that affect plants . The development of new formulations incorporating this compound could lead to more effective agricultural practices.
  • Plant Growth Regulators :
    • There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds may enhance growth rates or improve resistance to environmental stressors in crops .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityIdentified compounds with significant cytotoxicity against melanoma cells; potential for further development as antimetastatic agents .
Study 2Antimicrobial PropertiesDemonstrated effectiveness against various fungal pathogens; implications for agricultural fungicide development .
Study 3Anti-inflammatory EffectsSuggested modulation of inflammatory pathways; potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to modulation of their activity. Additionally, the thiol group can interact with metal ions or form disulfide bonds, influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may reduce electron density on the triazole ring, affecting reactivity. The pyridin-4-yl group in the target compound offers a balance of electron-withdrawing and hydrogen-bonding capabilities.
  • Synthetic Routes : Most analogs are synthesized via reflux with aldehydes or isothiocyanates, followed by base hydrolysis (e.g., KOH) and acid neutralization . The target compound’s synthesis likely follows similar steps but remains unspecified in the evidence.

Physicochemical Properties

  • Solubility : The pyridin-4-yl group may enhance aqueous solubility compared to purely aromatic substituents (e.g., ethoxyphenyl in ).
  • Crystallinity : Compounds like 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl) form crystalline solids, whereas the target compound’s ethyl group might reduce crystallinity, favoring amorphous forms .

Biological Activity

4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This class is notable for its diverse biological activities, particularly in medicinal chemistry. The compound's unique structural features allow it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The chemical formula for this compound is C15H14N4S. The presence of a thiol group and a pyridine ring enhances its chemical reactivity and biological interactions. The compound exhibits properties such as stability under metabolic conditions and the ability to form hydrogen bonds, which are critical for its pharmacological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, modulating their activity. Additionally, the thiol group can interact with metal ions or form disulfide bonds, influencing the compound’s biological effects.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

1. Anticancer Activity
Studies have shown that derivatives of 1,2,4-triazoles possess potent anticancer properties. For instance, compounds bearing the triazole moiety have been tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The cytotoxicity of these compounds was evaluated using the MTT assay, revealing that certain derivatives exhibited higher selectivity towards cancer cells compared to normal cells .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Research indicates that triazole derivatives demonstrate significant antifungal and antibacterial activities. For example, studies have reported that mercapto-substituted 1,2,4-triazoles exhibit enhanced antifungal efficacy compared to standard treatments .

3. Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds in this class have been associated with additional pharmacological activities such as anti-inflammatory and antioxidant properties. The incorporation of sulfur into the triazole structure has been shown to enhance these activities .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated various triazole derivatives against human cancer cell lines. Among them, certain derivatives showed IC50 values significantly lower than established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening :
    In vitro tests revealed that some derivatives of this compound exhibited comparable antibacterial activity to streptomycin and superior antifungal activity against specific strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound TypeAnticancer ActivityAntimicrobial ActivityOther Activities
1,2,4-Triazole DerivativesHighModerateAnti-inflammatory
Mercapto-substituted TriazolesVery HighHighAntioxidant
Standard ChemotherapeuticsModerateLowVariable

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol?

The compound is synthesized via multi-step protocols. A common method involves cyclization of intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide under basic conditions (NaOH/MeOH, 60°C), yielding 65–75% . Alternative routes use condensation of 4-amino-5-pyridin-4-yl-1,2,4-triazole-3-thiol with aldehydes in methanol under acidic reflux (HCl, 4 hours), achieving 70–85% yields . Critical parameters include stoichiometric control (1:1 molar ratios), solvent polarity (methanol preferred), and purification via silica gel chromatography .

Table 1: Synthetic Method Comparison

MethodStarting MaterialsConditionsYield (%)Reference
Hydrazinecarbothioamide route2-isonicotinoyl-N-phenylhydrazinecarbothioamideBasic media, 60°C65–75
Aldehyde condensation4-amino-5-pyridin-4-yl-triazole-3-thiol + aldehydesMeOH, HCl, reflux70–85

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

Structural confirmation relies on ¹H NMR (aromatic protons at δ 7.5–8.5 ppm, ethyl group at δ 1.2–1.4 ppm), IR (S-H stretch at ~2550 cm⁻¹, C=N at ~1600 cm⁻¹), and elemental analysis (C, H, N within ±0.4% of theoretical values) . Purity is validated via HPLC (diode-array detection, ≥98% purity) and LC-MS (molecular ion [M+H]⁺ at m/z 297.08) . X-ray crystallography, though less common, resolves bond angles and dihedral angles (e.g., C-S bond length: 1.68 Å) .

Advanced Research Questions

Q. How can molecular docking predict the bioactivity of this compound against therapeutic targets?

Key steps include:

  • Ligand Preparation : Optimize 3D geometry using DFT (B3LYP/6-31G* basis set) .
  • Target Selection : Use kinases (e.g., anaplastic lymphoma kinase, PDB:2XP2) or enzymes (e.g., cyclooxygenase-2, PDB:3LN1) from the RCSB Protein Data Bank .
  • Docking Simulations : AutoDock Vina with Lamarckian genetic algorithms; validate via binding affinity (ΔG ≤ -8 kcal/mol) and RMSD clustering (<2 Å) .
  • Validation : Compare with known inhibitors (e.g., lanosterol 14-α-demethylase inhibitors) .

Q. How to resolve contradictions in reported biological activities of derivatives?

Discrepancies arise from:

  • Assay Variability : Broth microdilution (MIC) vs. agar diffusion .
  • Structural Heterogeneity : Substituent effects (e.g., alkyl vs. aryl groups at position 3) . Strategies :
  • Standardize protocols (CLSI guidelines).
  • Conduct SAR studies (e.g., electron-withdrawing groups enhance Gram-positive activity) .
  • Use orthogonal assays (enzymatic inhibition + cell viability) .

Q. Which computational methods analyze electronic properties and reactivity?

  • DFT Calculations : HOMO-LUMO gaps (4.2 eV) predict electrophilicity; Fukui indices identify nucleophilic sites (C-5, S-3) .
  • Molecular Electrostatic Potential (MEP) : Negative potentials near the pyridine ring indicate electrophilic attack susceptibility .
  • MD Simulations : AMBER force field shows triazole ring stability (>50 ns half-life in water) .

Data Contradiction Analysis

  • Synthesis Yields : Variations (65–85%) stem from solvent polarity (methanol vs. ethanol) and reaction time .
  • Biological Activity : Higher MICs in clinical isolates vs. ATCC strains due to efflux pump expression .

Methodological Recommendations

  • Synthesis : Optimize alkylation with iodomethane over bromoethane for higher yields .
  • Docking : Include solvation effects (Poisson-Boltzmann surface area) to improve binding affinity accuracy .

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